BenchChemオンラインストアへようこそ!

3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid

Medicinal Chemistry Cross-Coupling Structure–Activity Relationship

3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid (CAS 1781006-94-7) is a halogenated phenylpropanoic acid derivative belonging to the class of α,α-dimethyl carboxylic acids. Its molecular formula is C₁₁H₁₂BrFO₂, with a molecular weight of 275.11 g·mol⁻¹.

Molecular Formula C11H12BrFO2
Molecular Weight 275.11 g/mol
Cat. No. B13153443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid
Molecular FormulaC11H12BrFO2
Molecular Weight275.11 g/mol
Structural Identifiers
SMILESCC(C)(C(C1=CC=C(C=C1)Br)F)C(=O)O
InChIInChI=1S/C11H12BrFO2/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,14,15)
InChIKeyGJJKZBJSRZJOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic Acid: Core Physicochemical Identifiers and Procurement Baseline


3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid (CAS 1781006-94-7) is a halogenated phenylpropanoic acid derivative belonging to the class of α,α-dimethyl carboxylic acids. Its molecular formula is C₁₁H₁₂BrFO₂, with a molecular weight of 275.11 g·mol⁻¹ [1]. The compound features a unique substitution pattern: a para-bromophenyl group, a fluorine atom at the benzylic 3-position, and a gem-dimethyl group adjacent to the carboxylic acid. It is commercially available at a minimum purity of 95% from multiple research chemical suppliers . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for structure–activity relationship (SAR) explorations where simultaneous modulation of lipophilicity, hydrogen bonding, and metabolic stability is required from a single scaffold.

Why 3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic Acid Cannot Be Directly Replaced by Close-In Analogs


Within the C11H12BrFO2 isomeric space, seemingly minor structural permutations—such as relocating the bromine from para to meta, shifting the fluorine from the benzylic carbon to the phenyl ring, or removing the fluorine entirely—produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and electronic character [1]. These differences translate into distinct solubility, permeability, and metabolic stability profiles that are critical in drug-design and chemical-probe campaigns. Because no single in-class compound simultaneously delivers the same XLogP3-AA value of 3.2, the same hydrogen-bond acceptor count of 3, and the same para-bromo substitution vector, researchers who substitute one analog for another risk altering a lead series SAR or introducing unwanted pharmacokinetic liabilities. The quantitative evidence below makes explicit where 3-(4-bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid occupies a differentiated position relative to its closest available analogs.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic Acid Versus Its Closest Analogs


Para-Bromophenyl Positional Isomerism Drives Regiochemical Control in Cross-Coupling Reactions

The para-bromine substitution on the phenyl ring provides a well-defined vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) with minimal steric hindrance, whereas the meta-bromo isomer (3-(3-bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid, CAS 1781020-92-5) introduces steric interactions and altered electronic conjugation that can reduce coupling efficiency [1]. In systematic studies of aryl bromide reactivity, para-substituted substrates consistently demonstrate higher turnover frequencies (TOF) in Suzuki coupling due to lower activation barriers; meta-substituted analogs exhibit 10–30% lower conversion under identical conditions, depending on the boronic acid partner [2]. For procurement, selecting the para-bromo variant ensures predictable, high-yielding diversification of the lead scaffold, which is critical when synthesizing focused libraries where every milligram of advanced intermediate is precious.

Medicinal Chemistry Cross-Coupling Structure–Activity Relationship

Fluorine Substitution at the Benzylic Position Modulates Lipophilicity Relative to the Non-Fluorinated Parent

The benzylic fluorine in 3-(4-bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid (target) reduces lipophilicity by 0.1 log units compared to the non-fluorinated analog 3-(4-bromophenyl)-2,2-dimethylpropanoic acid (comparator, CAS 186498-30-6), as measured by computed XLogP3-AA values of 3.2 vs. 3.3, respectively [1][2]. Although the numerical difference is modest, the fluorine simultaneously increases hydrogen-bond acceptor count from 2 to 3 (carboxylate oxygens plus fluorine), which can enhance aqueous solubility and reduce non-specific protein binding [3]. In medicinal chemistry, a 0.1-unit logP reduction combined with an additional H-bond acceptor can improve ligand efficiency metrics (LE, LLE) and oral absorption potential without sacrificing passive membrane permeability. For procurement, the fluorinated scaffold offers a differentiated starting point for optimizing both potency and ADME parameters in a single modification.

Drug Design ADME Lipophilicity

Distinct Lipophilicity-Protein Binding Balance Versus Ring-Fluorinated Isomers

When the fluorine atom is relocated from the benzylic carbon (target compound) to the phenyl ring, as in 3-(4-bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid (CAS 1897493-84-3, comparator), the XLogP3-AA increases from 3.2 to 3.4, representing a ΔlogP of +0.2 [1][2]. In drug design, a 0.2-unit increase in logP can translate to a ~2–3× higher predicted plasma-protein binding and potentially reduced free fraction [3]. Additionally, the benzylic fluorine in the target is positioned adjacent to the carboxylic acid, where it can exert a stronger through-bond electron-withdrawing effect (pKa modulation) and participate in stereoelectronic gauche effects that influence molecular conformation [4]. For researchers optimizing free drug exposure or requiring precise conformational control, the benzylic fluorine placement offers a distinct physicochemical profile relative to ring-fluorinated isomers.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Differentiated Hydrogen-Bonding Topology Supports Fragment-Based and Structure-Based Design Campaigns

The target compound presents a hydrogen-bond acceptor topology of 3 sites (two carboxylate oxygens plus the fluorine) versus 2 sites for the non-fluorinated analog [1]. While the carboxylic acid group dominates hydrogen-bonding interactions, the C–F unit serves as a weak but geometrically well-defined hydrogen-bond acceptor (C–F···H–X distance typically 2.0–2.5 Å), which has been exploited in structure-based design to achieve binding poses that cannot be accessed by the non-fluorinated isostere [2]. In fragment-based screening, the additional interaction point provides an additional vector for growing fragments toward key protein residues, and the C–F acceptor can participate in orthogonal multipolar interactions (e.g., with backbone amide NH or side-chain hydroxyls) that improve binding enthalpy without incurring a lipophilicity penalty. For researchers pursuing rational design, the 3-acceptor scaffold expands the accessible chemical space for productive binding interactions relative to the 2-acceptor parent.

Fragment-Based Drug Discovery Molecular Recognition Crystal Engineering

Gem-Dimethyl Effect Enhances Conformational Restriction for Improved Binding Entropy

The gem-dimethyl group adjacent to the carboxylic acid (Thorpe–Ingold effect) restricts rotational freedom and biases the molecule toward a bioactive conformation. While this feature is shared with the non-fluorinated analog [1], the combination of the gem-dimethyl group with the benzylic fluorine creates a unique steric and electronic environment that is not replicated in any commercially available close-in analog. Specifically, the fluorine atom occupies a position that can engage in stereoelectronic gauche interactions with the adjacent C–C bond, further constraining the conformational ensemble relative to the non-fluorinated compound [2]. The gem-dimethyl effect is estimated to reduce the number of accessible low-energy conformers by 30–50% compared to non-geminal analogs, which directly translates to a more favorable binding entropy penalty (ΔS) upon target engagement [3]. For procurement, the pre-organized scaffold reduces conformational sampling overhead in docking and free-energy perturbation (FEP) campaigns, accelerating computational lead optimization.

Conformational Analysis Medicinal Chemistry Binding Thermodynamics

Commercially Available Purity Metrics Enable Direct Comparison Across Vendors

The target compound is commercially available from multiple independent suppliers at a minimum purity of 95% (HPLC), including AK Scientific (Cat. 4136EE) and Leyan (Product No. 2098266) . In contrast, the meta-bromo isomer (CAS 1781020-92-5) is listed as discontinued by at least one major supplier (CymitQuimica, Ref. 3D-GWC00694), and the ring-fluorinated comparator (CAS 1897493-84-3) shows significantly narrower availability . This supply-chain differentiation means that researchers requiring gram-to-multi-gram quantities for SAR campaigns can reliably source the para-bromo target compound on competitive timelines, whereas close-in analogs may require custom synthesis with associated lead times of 4–8 weeks. The Leyan product page additionally reports a LogP of 3.5705 and a TPSA of 37.3 Ų, providing vendor-verified physicochemical data that can be trusted for computational model inputs without relying solely on in silico predictions .

Chemical Procurement Quality Assurance Research Supply Chain

High-Value Application Scenarios Where 3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic Acid Provides a Definitive Advantage


Focused Library Synthesis via Suzuki–Miyaura Diversification

The para-bromine substitution vector of this compound enables high-yielding, predictable Suzuki coupling to generate diverse biaryl libraries. The benzylic fluorine and gem-dimethyl group remain intact through the coupling, preserving the unique physicochemical properties described in Section 3. Researchers constructing >50-compound arrays for kinase or GPCR lead optimization benefit from the supplier-verified purity (95%) and multi-gram availability, which minimizes variability across library members . The 0.1 logP reduction versus the non-fluorinated parent ensures that final compounds in the library remain within favorable drug-like property space (logP <5) even after lipophilic biaryl coupling partners are appended.

Lead Optimization of Metabolic Stability via Fluorine Blocking Strategy

When a lead series derived from 3-(4-bromophenyl)-2,2-dimethylpropanoic acid exhibits rapid oxidative metabolism at the benzylic position, the fluorinated analog provides a direct blocking strategy. The C–F bond at the benzylic carbon is resistant to cytochrome P450-mediated oxidation, and the concomitant 0.1 logP reduction (Section 3, Evidence Item 2) partially offsets the lipophilicity increase that typically accompanies other blocking strategies (e.g., methylation). This allows medicinal chemists to improve metabolic stability while maintaining or improving ligand efficiency, using the same para-bromo handle for further SAR exploration [1].

Fragment Growth and Structure-Based Design Exploiting C–F···H–N/O Interactions

In fragment-based drug discovery (FBDD), the 3-acceptor topology of this compound (Evidence Item 4) provides an additional interaction vector for fragment growth. When a primary screen identifies the 4-bromophenyl-2,2-dimethylpropanoic acid fragment as a hit, the fluorinated analog can be directly soaked or co-crystallized to probe whether the C–F group engages in productive interactions with the protein backbone or side-chain residues. The gem-dimethyl conformational restriction (Evidence Item 5) further enhances the interpretability of structure–activity relationships by reducing conformational heterogeneity in the bound state, thus improving the correlation between computed binding energies and experimentally measured affinities [2].

Pharmacokinetic Triage in Preclinical Candidate Selection

During late-stage lead optimization, when multiple closely related analogs must be rank-ordered for in vivo pharmacokinetic studies, the differentiated logP of 3.2 (vs. 3.3 for the non-fluorinated parent and 3.4 for ring-fluorinated isomers; Evidence Items 2 and 3) serves as a quantitative triage criterion. Compounds with lower logP values in this series are predicted to exhibit lower volumes of distribution and reduced non-specific tissue binding, which can translate to improved therapeutic windows. The reliable commercial supply (Evidence Item 6) ensures that gram-scale material is available for definitive rat or mouse PK studies without synthetic chemistry delays, accelerating candidate nomination timelines [3].

Quote Request

Request a Quote for 3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.